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Compound of Interest

Compound Name: Hexanophenone

Cat. No.: B1345741

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
hexanophenone (also known as 1-phenylhexan-1-one or caprophenone), a key organic
compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, along with the experimental protocols for acquiring these
spectra. This guide is intended to serve as a valuable resource for the structural
characterization and analysis of this molecule.

Chemical Structure and Properties
o |[UPAC Name: 1-phenylhexan-1-one

e Molecular Formula: C12H160

« Molecular Weight: 176.25 g/mol

o CAS Number: 942-92-7

Spectroscopic Data

The structural confirmation of hexanophenone relies on a combination of spectroscopic
techniques. Each method provides unique insights into the molecular framework, from the
carbon-hydrogen backbone to the specific functional groups present.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The following tables summarize the predicted chemical shifts for the *H and 13C
nuclei in hexanophenone, typically observed in a deuterated chloroform (CDCIs) solvent.

Table 1: Predicted *H NMR Spectroscopic Data for Hexanophenone

Chemical Shift (5,

Protons Multiplicity Integration
ppm)
H-ortho (aromatic) ~7.95 Doublet of doublets 2H
H-meta (aromatic) ~7.45 Triplet 2H
H-para (aromatic) ~7.55 Triplet 1H
-CH:- (alpha to C=0) ~2.95 Triplet 2H
-CH:- (beta to C=0) ~1.70 Multiplet 2H
-CH2-CH2- (gamma & ]
~1.35 Multiplet 4H
delta)
-CHs (terminal) ~0.90 Triplet 3H

Table 2: Predicted 13C NMR Spectroscopic Data for Hexanophenone
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Carbon Chemical Shift (6, ppm)
C=0 (carbonyl) ~ 200
C-ipso (aromatic) ~ 137
C-ortho (aromatic) ~128
C-meta (aromatic) ~128.5
C-para (aromatic) ~133
-CH:- (alpha to C=0) ~ 38
-CH:- (beta to C=0) ~24
-CHz- (gamma to C=0) ~31.5
-CH:- (delta to C=0) ~225
-CHs (terminal) ~14

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of hexanophenone is characterized by strong absorptions corresponding to the
carbonyl group and the aromatic ring.

Table 3: Characteristic IR Absorption Bands for Hexanophenone

Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
~ 3060 Medium C-H Stretch Aromatic
~ 2955, 2870 Strong C-H Stretch Aliphatic (CHz, CHs)
~ 1685 Very Strong C=0 Stretch Ketone (conjugated)
~ 1595, 1450 Medium-Strong C=C Stretch Aromatic Ring
Monosubstituted
~ 750, 690 Strong C-H Bend
Benzene
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule upon ionization. For hexanophenone, Electron lonization (EIl) is a common
method, which leads to characteristic fragmentation.[1]

Table 4: Mass Spectrometry Data (Electron lonization) for Hexanophenone

m/z Relative Intensity Proposed Fragment

176 Moderate [M]* (Molecular lon)

120 High [CeHsCO-CHz]*

105 Very High (Base Peak) [CeHsCO]* (Benzoyl cation)
77 High [CeHs]* (Phenyl cation)

51 Low [CaHs]*

Experimental Protocols

The following sections outline the general procedures for acquiring the spectroscopic data

presented above.

NMR Spectroscopy (*H and **C)

o Sample Preparation: A sample of approximately 10-20 mg of hexanophenone is dissolved
in about 0.6-0.8 mL of a deuterated solvent, commonly chloroform-d (CDClIs), within a 5 mm
NMR tube.[2] A small amount of tetramethylsilane (TMS) can be added as an internal
standard (0 = 0.00 ppm).

» Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for *H and
13C nuclei. The sample is placed in the magnet, and the field is locked onto the deuterium
signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic
field.[3]

o Data Acquisition:
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o For 'H NMR, a standard single-pulse experiment is typically used. A sufficient number of
scans are acquired to achieve a good signal-to-noise ratio.

o For 3C NMR, a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is
used to simplify the spectrum to singlets for each unique carbon.[4] A relaxation delay is
included between pulses to allow for full magnetization recovery, which is particularly
important for quaternary carbons.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to
generate the spectrum. The spectrum is then phased and baseline corrected. Chemical
shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: As hexanophenone is a liquid at room temperature, a thin film can be
prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or
potassium bromide (KBr) plates.[5] Alternatively, for Attenuated Total Reflectance (ATR) FT-
IR, a drop of the sample is placed directly onto the ATR crystal (e.g., diamond).[6]

e Instrument Setup: The FT-IR spectrometer is allowed to warm up to ensure stability. A
background spectrum of the clean, empty sample holder (or ATR crystal) is collected to
subtract atmospheric and instrumental interferences.[1]

o Data Acquisition: The prepared sample is placed in the instrument's sample compartment.
The spectrum is acquired by co-adding multiple scans to improve the signal-to-noise ratio
over a typical range of 4000 to 400 cm~1.[7]

o Data Processing: The sample interferogram is Fourier transformed to produce the infrared
spectrum. The background spectrum is automatically subtracted from the sample spectrum
to yield the final transmittance or absorbance spectrum.

Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: The hexanophenone sample is introduced into the mass spectrometer,
typically via a Gas Chromatography (GC) system for separation and purification, or through a
direct insertion probe. The sample is vaporized in a high-vacuum environment.[4]
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« |onization: In the ion source, the gaseous molecules are bombarded with a beam of high-
energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a
positively charged molecular ion ([M]*), which is a radical cation.[8]

+ Fragmentation: The excess energy from the electron impact causes the molecular ion to
fragment into smaller, characteristic charged ions and neutral radicals.[9]

* Mass Analysis and Detection: The positively charged ions are accelerated and separated
based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole). A
detector then records the abundance of each ion at a specific m/z value, generating the
mass spectrum.[10]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of
hexanophenone using the spectroscopic techniques described.
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Caption: Workflow for determining the structure of hexanophenone using IR, MS, and NMR
spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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